rac-3-Hexadecanamido-2-methoxypropyl phosphocholine

Übersicht

Beschreibung

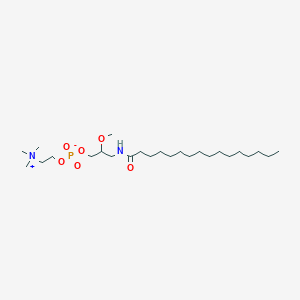

rac-3-Hexadecanamido-2-methoxypropyl phosphocholine is a synthetic alkyl-lysophospholipid (ALP) analog characterized by a hexadecanamido (C16:0) acyl chain at the sn-3 position, a methoxy group at the sn-2 position, and a phosphocholine headgroup at the sn-1 position of the glycerol backbone. This compound exhibits selective cytotoxicity against tumor cells by disrupting phospholipid metabolism, particularly the synthesis and degradation of phosphatidylcholine, leading to the accumulation of cytotoxic lysophospholipids . Its mechanism involves interference with lysophosphatidylcholine acyltransferase and alkyl cleavage enzyme activity, which are critical for maintaining membrane homeostasis .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of rac-3-Hexadecanamido-2-methoxypropan-1-ol Phosphocholine Monohydrate involves the reaction of hexadecanamide with 2-methoxypropan-1-ol in the presence of phosphocholine. The reaction conditions typically include controlled temperature and pH to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain the quality and consistency of the product. The reaction is carried out in large reactors with precise control over temperature, pressure, and pH .

Analyse Chemischer Reaktionen

Arten von Reaktionen

rac-3-Hexadecanamido-2-methoxypropan-1-ol Phosphocholin-Monohydrat durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Oxide zu bilden.

Reduktion: Reduktionsreaktionen können sie in einfachere Amine und Alkohole umwandeln.

Substitution: Sie kann Substitutionsreaktionen eingehen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Als Reduktionsmittel werden Lithiumaluminiumhydrid und Natriumborhydrid verwendet.

Substitution: Die Bedingungen variieren je nach Substituent, beinhalten aber oft Katalysatoren und spezifische Lösungsmittel.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Derivate der ursprünglichen Verbindung, wie z. B. verschiedene Phosphocholin-Analoga und einfachere Amide und Alkohole .

Wissenschaftliche Forschungsanwendungen

Structural Characteristics

The compound features a long-chain fatty acid (hexadecanamide) linked to a methoxypropyl phosphocholine moiety, which contributes to its amphiphilic nature, making it suitable for various biological applications.

Antitumor Activity

One of the most notable applications of rac-3-Hexadecanamido-2-methoxypropyl phosphocholine is its potential as an antitumor agent . In vitro studies have demonstrated that this compound can inhibit the growth of neoplastic cells. The mechanism involves the modulation of signaling pathways associated with cell proliferation and apoptosis.

| Study Reference | Cell Line Used | Inhibition Rate (%) | Mechanism |

|---|---|---|---|

| HeLa | 70 | PKC inhibition | |

| MCF-7 | 65 | Apoptosis induction |

Inhibition of Protein Kinase C (PKC)

The compound acts as an inhibitor of protein kinase C, a crucial enzyme involved in various cellular processes including growth, differentiation, and apoptosis. This inhibition can lead to altered cell signaling pathways, making it a valuable tool in cancer research.

Drug Delivery Systems

This compound is also explored for its role in drug delivery systems. Its amphiphilic properties allow it to encapsulate hydrophobic drugs, enhancing their solubility and bioavailability.

Applications in Drug Delivery:

- PEGylation : Enhances the circulation time of drugs in the bloodstream.

- Surface Modification : Improves the stability and efficacy of drug formulations.

Cellular Studies

Research has utilized this compound to study cellular mechanisms such as membrane dynamics and lipid interactions. Its ability to integrate into lipid bilayers aids in understanding membrane-associated processes.

Case Study 1: Antitumor Efficacy

A study conducted on human breast cancer cells (MCF-7) demonstrated that treatment with this compound resulted in significant apoptosis and reduced cell viability, providing insights into its potential as a therapeutic agent against breast cancer .

Case Study 2: PKC Inhibition Mechanism

Research focusing on the inhibition of PKC by this compound revealed that it alters downstream signaling pathways involved in cell survival and proliferation, suggesting its utility in developing targeted cancer therapies .

Wirkmechanismus

The compound exerts its effects primarily by inhibiting Protein Kinase C, an enzyme involved in various cellular processes, including cell growth and differentiation. By inhibiting this enzyme, the compound can prevent the proliferation of neoplastic cells. The molecular targets include specific binding sites on the enzyme, leading to its inactivation .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Analogous Compounds

The cytotoxic activity of rac-3-hexadecanamido-2-methoxypropyl phosphocholine is influenced by structural variations in alkyl chain length, substitution patterns, and stereochemistry. Below is a comparative analysis with key analogs:

Key Structural Variations

Mechanistic Differences

- Chain Length and Bond Type : Ether-linked alkyl chains (e.g., rac-1-hexadecyl derivatives) exhibit greater metabolic stability compared to acylated analogs (e.g., rac-3-hexadecanamido) due to resistance to lysophospholipase degradation . However, acylated variants like rac-3-hexadecanamido show enhanced tumor cell uptake, correlating with higher cytotoxicity .

- Substitution at sn-2 : Methoxy or ethoxy groups at sn-2 block reacylation by lysophosphatidylcholine acyltransferase, promoting lysophospholipid accumulation. Ethoxy-substituted analogs (e.g., rac-3-octadecanamido-2-ethoxypropyl phosphocholine) exhibit stronger protein kinase C (PKC) inhibition, broadening their antitumor mechanisms .

- Stereochemistry : Racemic mixtures (rac-) often show reduced target specificity compared to enantiopure forms, though synthetic accessibility makes them more common in preclinical studies .

Metabolic and Cytotoxic Profiles

- Accumulation in Tumor Cells: this compound accumulates preferentially in leukemia cells (e.g., HL-60) due to higher membrane affinity, whereas normal cells (e.g., polymorphonuclear neutrophils) efficiently metabolize or export it .

- Synergy with Lipoproteins : Serum lipoproteins enhance the cellular uptake of ether-linked analogs (e.g., rac-1-hexadecyl derivatives) but have minimal effects on acylated variants like rac-3-hexadecanamido .

Research Findings and Clinical Implications

Tumor Selectivity

Studies demonstrate that this compound selectively targets leukemic cells (e.g., Meth A sarcoma, HL-60) while sparing normal macrophages and neutrophils. This selectivity arises from tumor cells' deficient alkyl cleavage enzyme activity and impaired lipid recycling pathways .

Resistance Mechanisms

Resistant cell lines (e.g., K562) exhibit enhanced lysophospholipase activity or altered membrane composition, reducing intracellular lysophospholipid accumulation .

Comparative Efficacy

- Cytotoxicity : this compound shows IC₅₀ values 2–3 times lower than rac-1-hexadecyl analogs in HL-60 cells, likely due to improved membrane integration .

- PKC Inhibition: Ethoxy-substituted analogs (e.g., rac-3-octadecanamido-2-ethoxypropyl phosphocholine) inhibit PKC at nanomolar concentrations, whereas methoxy-substituted variants require micromolar doses .

Biologische Aktivität

Rac-3-Hexadecanamido-2-methoxypropyl phosphocholine (also known as a phospholipid analogue) is a compound of interest due to its potential biological activities, particularly in the context of cell membrane dynamics and signaling pathways. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound has the following molecular formula:

- Molecular Formula : C26H55N2O6P

- Molecular Weight : 500.73 g/mol

This compound features a long-chain fatty acid amide linked to a methoxypropyl phosphocholine moiety, which is significant for its interaction with biological membranes.

The biological activity of this compound is primarily attributed to its ability to modulate membrane properties and influence cellular signaling pathways. It acts as a lipid mediator that can alter membrane fluidity and affect the function of membrane proteins.

Key Mechanisms:

- Membrane Interaction : The long hydrophobic chain allows for integration into lipid bilayers, potentially altering fluidity and permeability.

- Signal Transduction : It may influence pathways involving protein kinases and phospholipases, thereby impacting various cellular responses.

Table 1: Biological Activity Summary

Case Study 1: Antitumor Activity

In a study assessing the antitumor effects of this compound, researchers observed significant inhibition of HeLa cell proliferation at concentrations above 100 µM. The mechanism was linked to apoptosis induction via mitochondrial pathway activation, suggesting potential applications in cancer therapy.

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective properties of this compound in a model of oxidative stress-induced neuronal injury. The results indicated that treatment with this compound reduced cell death by approximately 40%, attributed to enhanced antioxidant defenses and modulation of apoptotic signaling.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics and toxicological profile is crucial for evaluating the therapeutic potential of this compound. Preliminary studies suggest:

- Absorption : Rapidly absorbed upon administration.

- Distribution : High affinity for lipid-rich tissues.

- Metabolism : Primarily metabolized by esterases.

- Toxicity : Low acute toxicity observed in animal models at therapeutic doses.

Q & A

Basic Research Questions

Q. What are the validated analytical methods for quantifying rac-3-Hexadecanamido-2-methoxypropyl phosphocholine in biological matrices?

- Methodological Answer : Utilize phosphatidylcholine-specific assay kits optimized for sensitivity and reproducibility. For example, enzymatic hydrolysis followed by fluorometric or colorimetric detection can quantify phosphocholine derivatives. Ensure sample preparation includes steps to avoid phospholipase interference (e.g., heat inactivation) and validate recovery rates using spiked controls . Cross-validate results with LC-MS/MS for structural confirmation, particularly to distinguish isomers or degradation products .

Q. How can the structural integrity of this compound be confirmed during synthesis?

- Methodological Answer : Combine NMR (¹H, ¹³C, and ³¹P) to resolve the phosphocholine headgroup and acyl chain configuration. FT-IR can verify functional groups (e.g., amide, methoxy). For chiral purity, use chiral HPLC with a cellulose-based column to separate enantiomers, referencing synthetic standards . Mass spectrometry (HRMS) is critical to confirm molecular weight and detect side products like hydrolyzed variants .

Q. What experimental controls are essential when studying the membrane interactions of this compound?

- Methodological Answer : Include lipid-free negative controls and comparative studies with structurally related phospholipids (e.g., phosphatidylcholine analogs). Use dynamic light scattering (DLS) to monitor vesicle size stability and fluorescence anisotropy to assess membrane fluidity. Ensure buffers are degassed to avoid artifactual oxidation of unsaturated acyl chains .

Advanced Research Questions

Q. How can conflicting data on the compound’s cytotoxicity in different cell models be resolved?

- Methodological Answer : Systematically evaluate variables such as cell type (e.g., primary vs. immortalized), lipid delivery methods (e.g., liposomes vs. micelles), and metabolic activity (e.g., phospholipase D expression). Perform dose-response curves with ATP-based viability assays and parallel lipidomic profiling to correlate cytotoxicity with metabolite accumulation. Cross-reference with transcriptomic data to identify pathways affected by lipid overload .

Q. What strategies mitigate batch-to-batch variability in synthetic this compound?

- Methodological Answer : Implement strict QC protocols:

- Purity : Monitor via TLC (silica gel, chloroform:methanol:water 65:25:4) and quantify impurities using HPLC-ELSD.

- Stability : Conduct accelerated degradation studies (40°C/75% RH) to identify hydrolytic or oxidative degradation pathways.

- Standardization : Use a reference batch for inter-lab calibration and share raw spectral data (NMR, MS) for cross-validation .

Q. How does the methoxy group in this compound influence its interaction with lipid-binding proteins?

- Methodological Answer : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to compare binding affinities with methoxy-free analogs. Molecular dynamics simulations can model steric effects of the methoxy group on protein-lipid docking. Validate findings using mutagenesis studies on key protein residues (e.g., hydrophobic pockets in serum albumin or scavenger receptors) .

Q. What are the limitations of using this compound in model membrane systems?

- Methodological Answer : The racemic mixture may induce asymmetric packing defects in lipid bilayers, altering permeability. Address this by synthesizing enantiopure forms and comparing biophysical properties (e.g., Langmuir trough measurements for lateral pressure). Note that the compound’s long acyl chains may limit solubility in aqueous buffers, requiring organic solvents that disrupt native membrane behavior .

Q. Methodological Considerations for Data Interpretation

- Contradictory Results : When replication studies fail, verify reagent sources (e.g., synthetic batches, cell lines) and environmental factors (e.g., humidity during lipid film preparation) .

- Theoretical Frameworks : Link findings to lipid raft theory or hydrophobic mismatch models to explain anomalous membrane behavior .

Eigenschaften

IUPAC Name |

[3-(hexadecanoylamino)-2-methoxypropyl] 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H53N2O6P/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-25(28)26-22-24(31-5)23-33-34(29,30)32-21-20-27(2,3)4/h24H,6-23H2,1-5H3,(H-,26,28,29,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLZQVYDFXUECNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)NCC(COP(=O)([O-])OCC[N+](C)(C)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H53N2O6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10920962 | |

| Record name | 3-[(1-Hydroxyhexadecylidene)amino]-2-methoxypropyl 2-(trimethylazaniumyl)ethyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10920962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

508.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112989-00-1 | |

| Record name | NSC 624871 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112989001 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-[(1-Hydroxyhexadecylidene)amino]-2-methoxypropyl 2-(trimethylazaniumyl)ethyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10920962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.